

Deacetylxylopic Acid: Benchmarking Potency Against Established NF-kB Inhibitors

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Compound of Interest		
Compound Name:	Deacetylxylopic acid	
Cat. No.:	B1151031	Get Quote

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A comprehensive analysis of **Deacetylxylopic acid**, a natural diterpenoid, reveals its potential as a modulator of the nuclear factor-kappa B (NF-кB) signaling pathway, a key regulator of the inflammatory response. This comparison guide provides an objective benchmark of its potency against well-established NF-кB inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Potency Comparison

While a specific IC50 value for **Deacetylxylopic acid**'s inhibition of NF-κB is not yet available in the public domain, valuable insights can be drawn from its parent compound, Xylopic acid. Studies have demonstrated that kaurene diterpenes, the class of compounds to which **Deacetylxylopic acid** belongs, are known to inhibit the NF-κB pathway.[1][2][3][4][5]

Research on Xylopic acid has shown significant inhibition of NF- κ B-dependent reporter gene expression at a concentration of 30 μ M.[6][7][8] This provides a strong indication that **Deacetylxylopic acid** likely possesses similar inhibitory activity. For a clear comparison, the table below benchmarks the potency of Xylopic acid against established NF- κ B inhibitors.



Compound	Target/Assay	IC50 / Effective Concentration
Xylopic Acid	NF-κB-dependent reporter gene expression	Significant inhibition at 30 μM[6][7][8]
BAY 11-7082	TNFα-induced ΙκΒα phosphorylation	10 μΜ
MG-132	TNF-α-induced NF-κB activation	3 μΜ
Parthenolide	Inhibition of cytokine expression	In the micromolar range

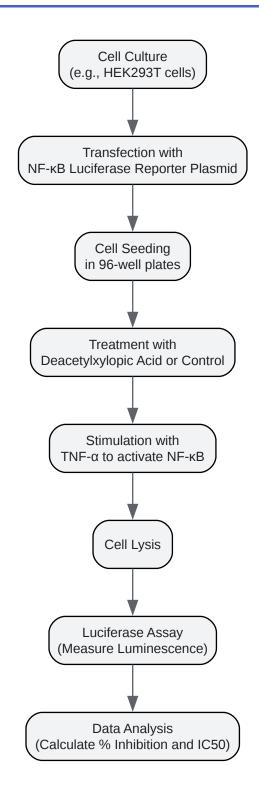
Signaling Pathway and Experimental Workflow

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaurene diterpenes, including Xylopic acid, are understood to interfere with this pathway, preventing the activation of NF-κB.









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